1-Phenylbut-3-yn-2-ol
Overview
Description
1-Phenylbut-3-yn-2-ol, also known as 2-Phenyl-3-butyn-2-ol, is an organic compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . This compound features a phenyl group attached to a butyn-2-ol backbone, making it a versatile intermediate in organic synthesis.
Mechanism of Action
As for its pharmacokinetics, the compound’s absorption, distribution, metabolism, and excretion (ADME) would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of transporters in the body. The hydroxyl group could potentially undergo metabolism in the body, possibly through processes such as glucuronidation or sulfation .
The action of 1-Phenylbut-3-yn-2-ol could also be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s stability, solubility, and interactions with its targets .
Preparation Methods
1-Phenylbut-3-yn-2-ol can be synthesized through various methods. One common synthetic route involves the addition of phenylacetylene to acetone in the presence of a base, such as potassium hydroxide, followed by acidification . Another method includes the reaction of propargyl bromide with benzaldehyde in the presence of a zinc-copper couple . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Phenylbut-3-yn-2-ol undergoes several types of chemical reactions, including:
Scientific Research Applications
1-Phenylbut-3-yn-2-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Phenylbut-3-yn-2-ol can be compared with other similar compounds, such as:
2-Methyl-3-butyn-2-ol: This compound has a similar structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.
4-Phenyl-3-butyn-2-ol: This isomer has the phenyl group attached at a different position, resulting in distinct chemical properties and uses.
1-Phenyl-2-propyn-1-ol:
Each of these compounds has unique properties that make them suitable for specific applications, but this compound stands out due to its versatility and wide range of uses in various fields.
Properties
IUPAC Name |
1-phenylbut-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-10(11)8-9-6-4-3-5-7-9/h1,3-7,10-11H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGGBKUCKYBJSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468505 | |
Record name | 1-phenylbut-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-23-8 | |
Record name | 1-phenylbut-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylbut-3-yn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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